2-(2-Ethoxyphenoxy)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(2-ethoxyphenoxy)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-2-13-8-5-3-4-6-9(8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) |
InChI Key |
HIBXTCTVUCFKEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)N |
Origin of Product |
United States |
Significance of Acetamide Derivatives in Medicinal and Agricultural Chemistry
The acetamide (B32628) functional group is a cornerstone in the development of new bioactive molecules. archivepp.com Acetamide derivatives are integral scaffolds found in numerous small-molecule drugs and are valued for their synthetic versatility. archivepp.com
In medicinal chemistry, the acetamide structure is present in a wide array of therapeutic agents. archivepp.comglobalresearchonline.net These derivatives have been investigated for a vast range of pharmacological activities. archivepp.com For instance, they are explored as anti-inflammatory agents, often designed as selective COX-II inhibitors to mitigate the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.comarchivepp.com The well-known analgesic, paracetamol, is a prime example of a widely used drug bearing an acetamide group. tandfonline.com Beyond pain and inflammation, research has shown that acetamide derivatives possess potential antimicrobial, antifungal, antiviral, anticonvulsant, and anticancer properties. archivepp.comglobalresearchonline.netpatsnap.com The ability of the acetamide group to form hydrogen bonds and interact with the active sites of enzymes is a key factor in its utility in drug design. patsnap.com
In the agricultural sector, acetamide derivatives are crucial as active ingredients in pesticides and herbicides. patsnap.comgoogle.com Research has demonstrated the efficacy of various acetamide compounds in controlling weeds and protecting crops. For example, studies on 2-(5-isoxazolyloxy)acetamide derivatives revealed potent herbicidal activities against common upland weeds. researchgate.net Similarly, 1,2-benzisoxazole-3-acetamide (B1267419) derivatives have been synthesized and studied for their herbicidal effects in paddy fields. tandfonline.comoup.com The development of novel acetamide derivatives continues to be a promising avenue for creating effective agricultural bactericides, such as those targeting phytopathogenic bacteria like Xanthomonas oryzae pv. oryzae. rsc.org
Table 1: Investigated Biological Activities of Acetamide Derivatives
| Biological Activity | Research Context |
|---|---|
| Anti-inflammatory | Selective COX-II inhibition. archivepp.comarchivepp.com |
| Analgesic | Found in common drugs like paracetamol. tandfonline.com |
| Antimicrobial | Activity against various bacteria and fungi. archivepp.comglobalresearchonline.netpatsnap.com |
| Herbicidal | Control of weeds in agricultural settings. researchgate.nettandfonline.comoup.com |
| Antiviral | Investigated for potential antiviral applications. archivepp.compatsnap.com |
| Anticonvulsant | Studied for effects on the central nervous system. archivepp.com |
Overview of the Ethoxyphenoxy Moiety in Bioactive Compounds
The ethoxyphenoxy moiety is a significant structural feature found in various biologically active compounds. It consists of a phenyl ring substituted with an ethoxy group (-OCH2CH3), which is in turn linked to the rest of the molecule via an ether bond. This particular arrangement influences the compound's physicochemical properties, such as lipophilicity and ability to interact with biological targets. eprajournals.com
The presence of the phenoxy group itself is central to numerous drug classes, including those with antibacterial, anti-inflammatory, and antihypertensive properties. jetir.org The addition of the ethoxy group further modifies these characteristics. For example, derivatives containing an ethoxyphenoxy group are investigated in medicinal chemistry for their potential to modulate receptor activity. One such compound, N-(2-cyano-3-methylbutan-2-yl)-2-(2-ethoxyphenoxy)propanamide, has been studied as a potential positive allosteric modulator of muscarinic M1 receptors, which are implicated in neurological conditions. smolecule.com
The ethoxyphenoxy structure is also a component of more complex heterocyclic compounds being researched for therapeutic effects against diseases like cancer. evitachem.com The entire moiety can serve as a building block in chemical synthesis, allowing for the development of more complex molecules with targeted biological functions. evitachem.com The metabolic pathway of certain drugs also involves this moiety; for instance, 2-(2-Ethoxyphenoxy)acetic acid is a known metabolite of the drug tamsulosin. fda.gov
Historical Development of 2 2 Ethoxyphenoxy Acetamide Research Trajectories
Established Synthetic Routes to the this compound Scaffold
The traditional synthesis of this compound and its analogues primarily relies on two well-established chemical transformations: the formation of the ether linkage and the construction of the acetamide functionality. These methods are widely used due to their reliability and the ready availability of starting materials.
Alkylation Reactions Involving 2-Ethoxyphenol (B1204887) Precursors
A fundamental approach to constructing the aryloxyacetamide core is through the alkylation of a 2-ethoxyphenol precursor. This method, a variation of the Williamson ether synthesis, involves the reaction of the phenoxide ion of 2-ethoxyphenol with an acetamide moiety bearing a suitable leaving group, typically a halide. wikipedia.orglibretexts.orgmasterorganicchemistry.combyjus.com
A notable example of this strategy is found in the synthesis of a key intermediate for Tamsulosin. google.comgoogleapis.com In this process, 2-ethoxyphenol is treated with a strong base, such as potassium t-butoxide (t-BuOK), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). This deprotonates the phenol (B47542) to form the more nucleophilic potassium 2-ethoxyphenoxide. The subsequent addition of a chloroacetamide derivative, such as (R)-N-[2-(3-aminosulphonyl-4-methoxyphenyl)-1-methylethyl]-2-chloro-acetamide, results in the nucleophilic substitution of the chloride, yielding the desired this compound analogue. google.com The reaction is typically conducted at ambient to slightly elevated temperatures to ensure completion. google.comgoogleapis.com
The choice of base and solvent is critical for the success of this reaction. Strong bases are required to fully deprotonate the phenol, and aprotic solvents are used to avoid protonation of the phenoxide and to effectively solvate the cation. google.com
Table 1: Representative Alkylation Reaction for a this compound Analogue google.com
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |
| 2-Ethoxyphenol | (R)-N-[2-(3-aminosulphonyl-4-methoxyphenyl)-1-methylethyl]-2-chloro-acetamide | Potassium t-butoxide | DMSO | 20-35°C | (R)-N-[2-(3-aminosulphonyl-4-methoxyphenyl)-1-methylethyl]-2-(2-ethoxyphenoxy)-acetamide |
Amidation Strategies for Acetamide Formation
An alternative and equally important route involves the formation of the amide bond as the final key step. This pathway begins with the synthesis of 2-(2-ethoxyphenoxy)acetic acid, which is then activated and reacted with ammonia (B1221849) or an amine to form the acetamide.
The synthesis of the intermediate acid, 2-(2-ethoxyphenoxy)acetic acid, can be achieved by reacting 2-ethoxyphenol with an alpha-haloacetic acid, such as chloroacetic acid, in the presence of a base like sodium hydroxide.
Once the carboxylic acid is obtained, a wide array of coupling reagents can be employed for the amidation step. luxembourg-bio.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.comiris-biotech.depeptide.com
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are frequently used, often in combination with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. nih.govbiosynth.com Phosphonium reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium/aminium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU are known for their high reactivity and are particularly useful for coupling challenging substrates. luxembourg-bio.comiris-biotech.depeptide.com The choice of reagent and reaction conditions, including the base and solvent, is tailored to the specific substrates being coupled. nih.gov
Table 2: Common Coupling Reagents for Amide Bond Formation luxembourg-bio.comiris-biotech.depeptide.comnih.govbiosynth.com
| Reagent Class | Example Reagents | Common Additives |
| Carbodiimides | EDC, DCC | HOBt, DMAP |
| Phosphonium Salts | PyBOP, PyAOP | - |
| Uronium/Aminium Salts | HATU, HBTU, COMU | DIEA, Triethylamine |
Novel and Modified Synthetic Pathways
In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally benign methods for the synthesis of this compound and its analogues. These novel pathways leverage principles from biocatalysis and green chemistry to overcome some of the limitations of traditional methods.
Chemoenzymatic Synthesis Approaches for Stereoselective Derivatives
Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic catalysis, has emerged as a powerful tool for the production of enantiomerically pure compounds. nih.govmdpi.comrsc.org This is particularly relevant for the synthesis of chiral analogues of this compound, where specific stereoisomers often exhibit desired biological activity.
Lipases are a class of enzymes that have been successfully employed for the kinetic resolution of racemic intermediates. mdpi.compreprints.org For instance, in the synthesis of a precursor to the drug Tamsulosin, a lipase-catalyzed enantioselective acylation is used. google.com Racemic 4-methoxyamphetamine is reacted with an acylating agent, such as ethyl chloroacetate (B1199739), in the presence of a lipase (B570770) like Novozym® 435 (a Candida antarctica lipase) or Lipozyme® TL IM (a Thermomyces lanuginosus lipase). google.comgoogleapis.com The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer, thereby providing access to the chiral chloroacetamide precursor needed for subsequent steps. google.com
Similarly, the chemoenzymatic synthesis of (S)-Atenolol utilizes a lipase from Candida antarctica (CALB) for the kinetic resolution of a racemic chlorohydrin, which is a key building block. mdpi.compreprints.org These enzymatic methods offer high stereoselectivity under mild reaction conditions, which is often difficult to achieve with purely chemical methods. mdpi.com
Table 3: Enzymes Used in the Chemoenzymatic Synthesis of Related Precursors google.commdpi.compreprints.org
| Enzyme | Source Organism | Application |
| Novozym® 435 | Candida antarctica | Enantioselective acylation of an amine |
| Lipozyme® TL IM | Thermomyces lanuginosus | Enantioselective acylation of an amine |
| Lipozyme® RM IM | Rhizomucor miehei | Enantioselective acylation of an amine |
| CALB | Candida antarctica | Kinetic resolution of a chlorohydrin |
Alternative Reactants and Reaction Conditions in Acetamide Derivatization
Research into the derivatization of the acetamide group has led to the exploration of alternative reagents and reaction conditions aimed at improving yields, simplifying procedures, and expanding the scope of accessible analogues.
The use of microwave irradiation has been shown to significantly accelerate many organic reactions, including amide bond formation. mdpi.comnih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.gov This technique has been applied to the synthesis of various acetamide derivatives, demonstrating its potential for the rapid and efficient production of libraries of this compound analogues. mdpi.com
Furthermore, the development of new and more powerful coupling reagents continues to be an active area of research. Reagents like COMU have been designed to be more efficient and generate fewer problematic byproducts compared to older reagents. peptide.com The use of boronic acid catalysts has also been reported for the direct amidation of carboxylic acids and amines under mild conditions, offering an alternative to traditional stoichiometric activating agents. organic-chemistry.org
Phase-transfer catalysis (PTC) represents another important modification to traditional synthesis. crdeepjournal.orgwikipedia.orgresearchgate.net PTC facilitates the reaction between reactants in immiscible phases, for example, an aqueous solution of a phenoxide salt and an organic solution of a haloacetamide. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs. researchgate.net This can increase reaction rates, improve yields, and allow for the use of less harsh conditions. crdeepjournal.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce the environmental impact of chemical processes. researchgate.net Key areas of focus include the use of greener solvents, solvent-free reactions, and catalysts to replace stoichiometric reagents.
The choice of solvent is a major consideration in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. nih.gov Traditional solvents used in the synthesis of aryloxyacetamides, such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), are coming under increasing scrutiny due to their toxicity and environmental persistence. nih.govrsc.orgwhiterose.ac.uk Consequently, research has focused on identifying safer, more sustainable alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being evaluated as greener replacements for common dipolar aprotic and ether solvents. whiterose.ac.uk The use of water as a solvent is also highly desirable where possible. mdpi.com
Solvent-free reaction conditions represent an ideal green chemistry approach. For example, the acetylation of amines with acetic anhydride (B1165640) can, in some cases, be performed neat, without any solvent or catalyst, leading to a significant reduction in waste. researchgate.net Microwave-assisted synthesis can also be conducted under solvent-free conditions, further enhancing its green credentials. colab.ws
The use of catalytic rather than stoichiometric amounts of reagents is another core principle of green chemistry. As mentioned previously, the development of catalytic methods for amide bond formation, such as those using boronic acids, aligns with this principle by reducing the amount of waste generated from activating agents. organic-chemistry.org
Advanced Synthetic Methodologies for this compound and its Analogues
The synthesis of this compound and its derivatives relies on the efficient preparation of key chemical intermediates. These building blocks provide the necessary structural frameworks for elaboration into the final target molecules. Methodologies for creating these intermediates focus on achieving high yields, purity, and, where applicable, stereocontrol. The following sections detail the synthesis of crucial precursors, including aldehydes, halogenated acetyl compounds, and phenoxyethanol (B1677644) derivatives.
**2.3. Preparation of Key Intermediates for this compound Derivatives
The strategic preparation of intermediates is fundamental to the successful synthesis of this compound analogues. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic ring and the nature of the side chain.
2-(2-Ethoxyphenoxy)acetaldehyde (B172223) is a valuable intermediate, as its aldehyde functionality allows for a variety of subsequent chemical transformations, including reductive amination and oxidation.
A common and direct method for the synthesis of 2-(2-ethoxyphenoxy)acetaldehyde involves the Williamson ether synthesis. This reaction is typically carried out by reacting 2-ethoxyphenol (guaethol) with a 2-haloacetaldehyde, such as chloroacetaldehyde, in the presence of a base. evitachem.com The base, often sodium hydroxide, deprotonates the phenolic hydroxyl group of 2-ethoxyphenol, forming a nucleophilic phenoxide ion that subsequently displaces the halide from the chloroacetaldehyde. evitachem.com To protect the reactive aldehyde group during synthesis, it is often masked as an acetal, such as 2-(2-ethoxyphenoxy)acetaldehyde diethyl acetal, which can be deprotected under acidic conditions when needed. pharmaffiliates.com
The aldehyde group of 2-(2-ethoxyphenoxy)acetaldehyde is a versatile functional handle. It can be oxidized to form 2-(2-ethoxyphenoxy)acetic acid using standard oxidizing agents like potassium permanganate. evitachem.com Conversely, it can be reduced to the corresponding alcohol, 2-(2-ethoxyphenoxy)ethanol (B1339132), using reducing agents such as sodium borohydride (B1222165). evitachem.comgoogle.com This aldehyde is a key intermediate in the synthesis of pharmaceuticals like tamsulosin, where it undergoes condensation with a chiral amine followed by a reduction step. google.com
Table 1: Synthesis of 2-(2-Ethoxyphenoxy)acetaldehyde
| Reactant 1 | Reactant 2 | Base | Solvent | Key Transformation | Product |
| 2-Ethoxyphenol | Chloroacetaldehyde | Sodium Hydroxide | Dichloromethane | Williamson Ether Synthesis | 2-(2-Ethoxyphenoxy)acetaldehyde evitachem.com |
Halogenated precursors, particularly 2-(2-ethoxyphenoxy)acetyl chloride, are highly reactive intermediates used to form the acetamide linkage through acylation of amines. The introduction of halogen atoms onto the phenoxy ring can also be a key step in creating analogues with modified biological activities. nih.govnih.gov
The synthesis of the non-halogenated acetyl chloride precursor begins with the preparation of 2-(2-ethoxyphenoxy)acetic acid. This can be achieved by reacting the sodium salt of 2-ethoxyphenol with an alkali salt of a haloacetic acid, such as chloroacetic acid. nih.gov A more direct oxidation of 2-(2-ethoxyphenoxy)acetaldehyde also yields the desired carboxylic acid. evitachem.com Once the phenoxyacetic acid is obtained, it can be converted to the highly reactive 2-(2-ethoxyphenoxy)acetyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride is then used in condensation reactions to form the amide bond. google.com
For the synthesis of halogenated analogues, halogen atoms can be introduced at different stages. One approach is to start with a pre-halogenated phenol. For example, a halogenated 2-ethoxyphenol can be used as the starting material in the Williamson ether synthesis with ethyl chloroacetate to form a halogenated phenoxy ester, which is then hydrolyzed to the corresponding acid. nih.gov Alternatively, direct halogenation of the 2-(2-ethoxyphenoxy)acetic acid intermediate can be performed using electrophilic halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). sioc-journal.cn
Table 2: General Synthesis of Phenoxyacetic Acid Precursors
| Phenol Derivative | Reagent 1 | Reagent 2 | Intermediate Product | Final Product (after chlorination) |
| Phenol | Sodium Hydroxide | Chloroacetic Acid | Phenoxyacetic Acid nih.gov | Phenoxyacetyl Chloride |
| 2-Ethoxyphenol | Sodium Hydroxide | Chloroacetic Acid | 2-(2-Ethoxyphenoxy)acetic Acid | 2-(2-Ethoxyphenoxy)acetyl Chloride google.com |
Phenoxyethanol derivatives are crucial intermediates that can be converted into the final acetamide products. The synthesis of these compounds can be approached in several ways, either by building the ethanol (B145695) sidechain onto the phenol or by forming the phenoxy ether from a pre-formed ethanol derivative.
One efficient method for preparing N-[2-(2-ethoxyphenoxy)ethyl]acetamide involves the reaction of 2-ethoxyphenol (guaethol) with a 2-alkyloxazoline, such as 2-methyloxazoline. google.com This reaction directly yields the desired acetamide intermediate, which can then be hydrolyzed under acidic conditions (e.g., using hydrochloric acid) to produce 2-(2-ethoxyphenoxy)ethylamine. google.com
Another route involves the synthesis of 2-phenoxyethanol (B1175444) itself. This can be accomplished by reacting a phenol with ethylene (B1197577) carbonate in the presence of a catalyst like potassium fluoride. prepchem.com The resulting 2-phenoxyethanol can then undergo further functional group transformations. For instance, the hydroxyl group can be converted to a good leaving group, such as a bromide, to form 1-bromo-2-(2-ethoxyphenoxy)ethane. google.com This halogenated intermediate can then be reacted with an amine to build the final structure.
Additionally, as mentioned previously, 2-(2-ethoxyphenoxy)ethanol can be synthesized via the reduction of 2-(2-ethoxyphenoxy)acetaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride. evitachem.comgoogle.com
Table 3: Synthesis of Phenoxyethanol and Phenoxyethyl Acetamide Intermediates
| Starting Material(s) | Reagent(s) | Reaction Type | Product | Ref. |
| 2-Ethoxyphenol, 2-Methyloxazoline | - | Ring-opening addition | N-[2-(2-Ethoxyphenoxy)-ethyl]-acetamide | google.com |
| Phenol, Ethylene Carbonate | Potassium Fluoride | Etherification | 2-Phenoxyethanol | prepchem.com |
| 2-(2-Ethoxyphenoxy)acetaldehyde | Sodium Borohydride | Reduction | 2-(2-Ethoxyphenoxy)ethanol | evitachem.comgoogle.com |
| N-[2-(2-Ethoxyphenoxy)-ethyl]-acetamide | Hydrochloric Acid, Water | Hydrolysis | 2-(2-Ethoxyphenoxy)-ethylamine | google.com |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 2 Ethoxyphenoxy Acetamide Derivatives
Elucidation of Structural Determinants for Molecular Interactions
The biological activity of 2-(2-ethoxyphenoxy)acetamide derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. SAR studies have been instrumental in identifying the key structural features required for molecular interactions with biological targets. These studies involve synthesizing and testing a series of analogues where specific parts of the molecule are systematically modified.
The amide linker in this compound derivatives plays a crucial role in their biological activity. Its ability to form hydrogen bonds and its conformational flexibility are key determinants of binding affinity to target proteins. nih.gov
Research has shown that the nature of the substituents on the amide nitrogen is a critical factor. For instance, in a series of 2-phenoxy-N-substituted acetamide (B32628) analogues studied as hypoxia-inducible factor-1 (HIF-1) inhibitors, the substituents on the amide nitrogen significantly influenced their inhibitory activity. nih.gov Similarly, in studies on Mcl-1 inhibitors, changing the amide linker to an amine was tolerated, retaining activity, but did not improve solubility. reactionbiology.com
Furthermore, the replacement of the amide group with other bioisosteres such as a sulfonamide or a carbamate (B1207046) group has been shown to result in a significant loss of anticancer activity in certain analogues, highlighting the importance of the amide moiety. nih.gov The introduction of a biotinylated linker at the amide position also disrupted interactions with cellular targets, further emphasizing the critical role of the acetamide group in the molecule's mechanism of action. nih.gov In some cases, extending the amide linker to a urea (B33335) or thiourea (B124793) leads to a loss of activity. nih.gov
The following table summarizes the effect of amide linker modifications on the biological activity of this compound derivatives based on various studies.
| Modification | Effect on Activity | Reference |
| N-substitution | Significantly influences inhibitory activity | nih.gov |
| Amide to Amine | Activity retained, solubility not improved | reactionbiology.com |
| Amide to Sulfonamide/Carbamate | Significant loss of anticancer activity | nih.gov |
| Biotinylated linker at amide | Disruption of target interaction | nih.gov |
| Amide to Urea/Thiourea | Loss of activity | nih.gov |
The ethoxyphenoxy moiety is another critical component of the this compound scaffold, and modifications to this part of the molecule have been shown to have a profound impact on biological potency. The ethoxy group itself is not always essential, as other substituents like methoxy (B1213986) or chloro groups have been found to be tolerated in certain Mcl-1 inhibitors. reactionbiology.com However, the presence of some steric bulk at this position appears to be necessary, as unsubstituted analogues showed decreased activity. reactionbiology.com This suggests that the substituent influences the orientation of the ortho ether acetamide linker, which may be important for stabilizing the bioactive conformation. reactionbiology.com
In other studies, the position and nature of substituents on the phenoxy ring have been shown to be crucial for activity. For example, in a series of tetrahydroisoquinoline-based potentiators of NMDA receptors, dimethoxy substitutions at the R4 and R5 positions of the phenoxy ring resulted in inactive compounds, suggesting unfavorable steric interactions within the binding pocket. nih.gov The phenoxy group is often a key structural element for selective inhibition and can improve binding affinity and provide greater selectivity with less toxicity. mdpi.com
The table below illustrates how modifications to the ethoxyphenoxy moiety can affect the biological activity of these compounds.
| Modification | Effect on Activity | Reference |
| Ethoxy to Methoxy/Chloro | Tolerated, activity maintained | reactionbiology.com |
| Removal of Ethoxy group | Decreased activity | reactionbiology.com |
| Dimethoxy substitution | Inactive compound | nih.gov |
| Substituted phenoxy group | Improved binding affinity and selectivity | mdpi.com |
Stereochemistry plays a pivotal role in the molecular recognition of this compound derivatives by their biological targets. The spatial arrangement of atoms can drastically affect the global conformation of the molecule and, consequently, its binding affinity and physicochemical properties. reactionbiology.com
In the context of macrocyclic Mcl-1 inhibitors, the stereochemistry at certain positions was found to be critical. For example, the (R)-epimer of one compound was found to be over 50-fold less active than its (S)-phenylglycine counterpart. reactionbiology.com This difference in activity was attributed to distinct hydrogen-bonding patterns and conformational preferences of the two isomers. reactionbiology.com Similarly, for a series of tetrahydroisoquinoline-based NMDA receptor modulators, the S-(-) enantiomer was active at GluN2B, GluN2C, and/or GluN2D subunits, while the R-(+) enantiomer was only active at GluN2C/D subunits, demonstrating clear stereodependence. nih.gov
The synthesis of enantiomerically pure compounds is therefore crucial for understanding the specific interactions of each stereoisomer with its target and for developing more potent and selective drugs. science.gov
Impact of Ethoxyphenoxy Moiety Modifications on Biological Potency
Application of QSAR Models for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property descriptors of compounds with their biological activities. longdom.org These models are invaluable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and reducing the need for extensive experimental screening. researchgate.netmdpi.com
Two-dimensional QSAR (2D-QSAR) models utilize descriptors that are derived from the 2D representation of molecules, such as topological indices, constitutional descriptors, and physicochemical properties. Multiple Linear Regression (MLR) is a commonly used statistical method in 2D-QSAR to establish a linear relationship between the descriptors and the biological activity. nih.gov
For a set of 2-phenoxy-N-phenylacetamide derivatives with HIF-1 inhibitory activities, a 2D-QSAR model was developed using MLR. nih.gov The model showed a high correlation coefficient (r² = 0.9469) and good predictive ability, with descriptors like the SssNHE-index, slogp, T_O_N_1, and T_2_Cl_1 being significant. nih.gov This indicates that electronic properties, lipophilicity, and the presence of specific atoms are important for the observed activity. nih.gov
Another 2D-QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents also resulted in a robust model. nih.gov The descriptors in the final equation suggested that high polarizability, electronegativity, surface area contributions, and the number of halogen atoms positively correlated with anti-tubercular activity. nih.gov
The following table presents key statistical parameters from a 2D-QSAR study on HIF-1 inhibitors.
| Statistical Parameter | Value | Reference |
| Correlation coefficient (r²) | 0.9469 | nih.gov |
| Cross-validated squared correlation coefficient (q²) | 0.8933 | nih.gov |
| External predictive ability (pred_r²) | 0.7128 | nih.gov |
Three-dimensional QSAR (3D-QSAR) models consider the 3D structure of molecules and their interaction fields. slideshare.net Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that provide insights into the steric and electrostatic field requirements for optimal biological activity. slideshare.netresearchgate.net
In a study of 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors, a 3D-QSAR model was developed using the k-nearest neighbor molecular field analysis approach. nih.gov This model demonstrated excellent internal and external predictability, with a q² of 0.9672 and a pred_r² of 0.8480. nih.gov The CoMFA results, presented as contour maps, highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus guiding further structural modifications. researchgate.netresearchgate.net
Similarly, 3D-QSAR studies on other classes of compounds have successfully identified the key structural features driving their biological effects. For instance, a 3D-QSAR model for HDAC1 inhibitors revealed the importance of specific pharmacophoric features for high-affinity binding. nih.gov
The following table summarizes the statistical results of a 3D-QSAR study on HIF-1 inhibitors.
| Statistical Parameter | Value | Reference |
| Cross-validated squared correlation coefficient (q²) | 0.9672 | nih.gov |
| External predictive ability (pred_r²) | 0.8480 | nih.gov |
Molecular Pharmacology and Target Interaction Profiling of 2 2 Ethoxyphenoxy Acetamide Derivatives
Investigation of Receptor Binding and Modulation
The interaction of 2-(2-Ethoxyphenoxy)acetamide derivatives with a range of receptors, particularly those in the central nervous system, has been a significant area of research. These studies are fundamental to understanding their potential applications in neurological and psychiatric disorders.
Derivatives of this compound have been investigated for their interaction with adrenoceptors, which are key regulators of the sympathetic nervous system. frontiersin.org
α1-Adrenoceptor: The 2-(2-ethoxyphenoxy)ethanamine (B1588086) fragment is a notable structural feature in some α1-adrenoceptor antagonists. acs.org For instance, tamsulosin, a selective α1A-adrenoceptor antagonist, contains this moiety. acs.org Research indicates that ortho-ethoxy substitution in the aryl part of certain molecules can enhance affinity for the α1 receptor. acs.org Conversely, other substitutions, such as ortho-fluoro or ortho-chloro, have been shown to reduce α1 receptor binding affinity. acs.org The α1-adrenergic receptor antagonists are primarily used for managing hypertension and benign prostatic hypertrophy by inhibiting smooth muscle contraction. nih.gov
β3-Adrenoceptor: The β3-adrenoceptor is involved in metabolic processes like lipolysis and thermogenesis and is considered a target for anti-obesity and anti-diabetic drugs. nih.gov While direct binding data for this compound derivatives on β3-adrenoceptors is not extensively detailed in the provided results, the broader class of aryloxypropanolamine derivatives, which share structural similarities, are known to interact with β-adrenoceptors. nih.govresearchgate.net For example, Mirabegron, a β3-adrenoceptor agonist, has a more complex structure but underscores the importance of the aryloxy moiety for receptor interaction. google.com
Table 1: Adrenoceptor Interaction Profile of Selected this compound Derivatives
| Compound/Fragment | Receptor Subtype | Interaction Type | Reported Affinity/Activity |
|---|---|---|---|
| 2-(2-ethoxyphenoxy)ethanamine | α1A-Adrenoceptor | Antagonist | Key fragment in Tamsulosin acs.org |
| ortho-ethoxy substituted aryl derivatives | α1-Adrenoceptor | Increased Affinity | General observation acs.org |
Serotonin (B10506) receptors are critical targets for drugs treating a wide array of neuropsychiatric conditions. Several derivatives of this compound have been synthesized and evaluated for their activity at these receptors.
5-HT1A Receptor: A number of derivatives have been characterized as high-affinity 5-HT1A receptor agonists. For example, the compound 2-(4-{[2-(2-ethoxyphenoxy)ethyl]amino}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione demonstrated a high affinity (Ki = 2.3 nM) and potent agonistic activity (EC50 = 19 nM) at the 5-HT1A receptor. researchgate.netucm.es The 2-ethoxyphenoxy moiety appears to be a crucial part of the pharmacophore for high affinity at this receptor subtype. ucm.esresearchgate.net
5-HT2B and 5-HT2C Receptors: While the primary focus has often been on the 5-HT1A receptor, the selectivity profile against other serotonin receptor subtypes like 5-HT2B and 5-HT2C is important. Antagonists of the 5-HT2A and 5-HT2C receptors are utilized as atypical antipsychotics. wikipedia.org For instance, ketanserin (B1673593) acts as an antagonist at both 5-HT2A and 5-HT2C receptors. wikipedia.org Detailed screening of this compound derivatives would be necessary to determine their specific activities at 5-HT2B and 5-HT2C receptors and thus their potential for different therapeutic applications.
Table 2: Serotonin Receptor Activity of a this compound Derivative
| Compound | Receptor Subtype | Interaction Type | Affinity (Ki) | Potency (EC50) |
|---|
The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor, plays a vital role in synaptic plasticity and is implicated in various neurological disorders. nih.govmdpi.com
Research into compounds structurally related to this compound, specifically those with a phenoxyacetamide core, has revealed their potential as NMDA receptor potentiators. These compounds can enhance the receptor's response to its endogenous agonists, glutamate and glycine. nih.gov A key aspect of this research is the subunit selectivity, as different NMDA receptor subunits (e.g., GluN2A, GluN2B, GluN2C, GluN2D) have distinct localizations and functions in the brain. nih.gov
Studies on tetrahydroisoquinoline analogues have identified compounds that selectively potentiate GluN2C and GluN2D-containing NMDA receptors. nih.govscispace.com For instance, modifications to the core structure, such as the replacement of methoxy (B1213986) groups with an isopropoxy moiety, have led to analogues with enhanced activity at the GluN2B subunit. scispace.com This suggests that the phenoxyacetamide scaffold can be fine-tuned to achieve desired subunit selectivity, offering a promising avenue for the development of novel therapeutics for conditions like schizophrenia, where NMDA receptor hypofunction is implicated. nih.gov
Table 3: NMDA Receptor Subunit Selectivity of Related Compounds
| Compound Class | Receptor Subunit | Interaction Type |
|---|---|---|
| Tetrahydroisoquinoline analogues | GluN2C/GluN2D | Selective Potentiation nih.govscispace.com |
Serotonin Receptor (5-HT1A, 5-HT2B, 5-HT2C) Agonism and Antagonism
Enzyme Inhibition and Allosteric Modulation Studies
In addition to receptor interactions, the ability of this compound derivatives to inhibit or modulate key enzymes is a critical aspect of their pharmacological profile.
Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters and are significant targets in the treatment of depression and neurodegenerative diseases like Parkinson's disease. drugbank.comfrontiersin.orgjmb.or.kr
Some acetamide (B32628) derivatives have been investigated as inhibitors of MAO. Quantitative structure-activity relationship (QSAR) studies on novel acetamide derivatives have aimed to develop specific MAO-A inhibitors. nih.gov These studies suggest that factors like the bulkiness of substituents and molecular rigidity can enhance MAO-A inhibitory activity. nih.gov Other research has identified small aromatic amide derivatives as potent inhibitors of both MAO-A and MAO-B. nih.govnih.gov For instance, N-(2,4-dinitrophenyl)benzamide showed a preference for MAO-A inhibition (IC50 = 126 nM), while N-(2,4-Dinitrophenyl)benzo[d] drugbank.comdrugbank.comdioxole-5-carboxamide was a moderately selective MAO-B inhibitor (IC50 = 56 nM). nih.govnih.gov While direct data on this compound itself is limited in the provided results, the broader class of acetamide and aromatic amide derivatives shows promise for MAO inhibition. nih.govnih.govnih.gov
Table 4: MAO Inhibition by Aromatic Amide Derivatives
| Compound | Target Enzyme | Inhibition (IC50) | Selectivity |
|---|---|---|---|
| N-(2,4-dinitrophenyl)benzamide | MAO-A | 126 nM nih.govnih.gov | Prefers MAO-A |
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic AMP (cAMP), a crucial second messenger in inflammatory pathways. nih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov
Certain acetamide derivatives have been explored for their anti-inflammatory properties through the inhibition of these targets. For example, N-(2-hydroxy phenyl) acetamide has been shown to reduce levels of TNF-α and other pro-inflammatory cytokines in animal models of arthritis. nih.gov Another study on a novel series of ibuprofen (B1674241) derivatives, which are also acetamides, demonstrated their ability to inhibit COX-2 and subsequently reduce the levels of TNF-α. brieflands.com While direct evidence for this compound as a PDE4 or TNF-α inhibitor is not explicitly provided, the anti-inflammatory potential of the broader acetamide class of compounds is well-documented. nih.govbrieflands.comarchivepp.com
Table 5: Anti-inflammatory Activity of Related Acetamide Derivatives
| Compound | Mechanism of Action | Effect |
|---|---|---|
| N-(2-hydroxy phenyl) acetamide | Inhibition of pro-inflammatory cytokines | Reduced TNF-α levels nih.gov |
Hypoxia-Inducible Factor-1 (HIF-1) Inhibition
Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor in cellular responses to low oxygen environments, or hypoxia, and is a significant target in cancer research. nih.govlookchem.com While the HIF-1 pathway is a subject of intense investigation for therapeutic intervention drugbank.commedchemexpress.comresearchgate.netfrontiersin.orgtargetmol.com, current research accessible through public databases does not establish a direct inhibitory role for this compound or its derivatives on the HIF-1 transcription factor itself.
However, a related area of interest involves the compound R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide, which is an intermediate in the synthesis of derivatives containing the 2-(2-ethoxyphenoxy) moiety. This compound is noted for its use as a therapeutic agent for hypoxic tumors, which are often resistant to conventional therapies. lookchem.com Its mechanism in this context is attributed to the potent and selective inhibition of carbonic anhydrase IX (CAIX), an enzyme whose expression is regulated by HIF-1 and is overexpressed in many cancers. lookchem.com By targeting a downstream component of the HIF-1 pathway, such compounds may help counteract the effects of tumor hypoxia. lookchem.com
Cyclooxygenase (COX-II) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is often induced during inflammation and plays a key role in the synthesis of prostaglandins. researchgate.net Its inhibition is a major strategy for treating pain and inflammation. researchgate.net Acetamide derivatives, as a chemical class, have been explored for their potential as selective COX-2 inhibitors. mdpi.com
Research into modafinil (B37608) derivatives, which contain a sulfinyl acetamide structure, has shown that these compounds can reduce the mRNA expression levels of COX-2 in response to inflammatory stimuli. While structurally distinct from this compound, these findings highlight the potential of the acetamide functional group as a scaffold for developing anti-inflammatory agents targeting the COX-2 enzyme. mdpi.com Furthermore, some clinically used COX-2 inhibitors, such as Celecoxib, are sulfonamides, a class to which certain derivatives of this compound also belong. nih.gov Specifically, the derivative 5-[(2R)-2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl]-2-methoxybenzenesulfonamide (Tamsulosin) is a sulfonamide derivative, though it is primarily characterized as an alpha-1 adrenergic receptor antagonist. molport.comnih.govsigmaaldrich.compharmaffiliates.commolport.com
Carbonic Anhydrase Inhibition Potential
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibitors are used to treat a range of conditions, including glaucoma and epilepsy. nih.gov The sulfonamide group is a classic zinc-binding feature found in many potent CA inhibitors. nih.gov
Derivatives of this compound that incorporate a sulfonamide moiety have shown significant potential as carbonic anhydrase inhibitors. Specifically, R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide, an intermediate for Tamsulosin which contains the core 2-(2-ethoxyphenoxy) structure, has been identified as a potent and selective inhibitor of carbonic anhydrase IX (CAIX). lookchem.com CAIX is a tumor-associated isoform that is overexpressed in various cancers and contributes to the acidic microenvironment of tumors. lookchem.com The selectivity of this compound for the tumor-associated CAIX isoform makes it a promising candidate for targeted cancer therapy. lookchem.com
Signal Peptidase IB (SpsB) Target Identification
Signal Peptidase IB (SpsB) is an essential membrane-bound enzyme in bacteria like Staphylococcus aureus, responsible for cleaving signal peptides from secreted proteins. nih.govtum.deuniprot.org This role makes it an attractive target for the development of new antibiotics. nih.govd-nb.info
Recent studies have identified small molecules that can modulate SpsB activity. For instance, the antibiotic compound PK150 was found to be an activator of SpsB. nih.govtum.de Other research has focused on identifying guanidinium-containing compounds like L15 that target SpsB d-nb.info or on designing specific peptide-based inhibitors. nih.gov However, based on the reviewed literature, there is no direct evidence identifying Signal Peptidase IB as a target for derivatives of this compound.
Investigations into Other Biological Pathways and Mechanisms
Antinociceptive Mechanisms
Antinociceptive agents act to reduce the sensory perception of pain. Research has identified a potent antinociceptive derivative of this compound that functions through the serotonergic system. researchgate.netucm.es
A specific derivative, 2-(4-{[2-(2-ethoxyphenoxy)-ethyl]amino}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (referred to as analogue 19), has been characterized as a high-affinity and potent agonist for the serotonin 5-HT1A receptor. researchgate.netucm.es In vivo studies using the mouse intradermal formalin test demonstrated that this compound significantly reduces pain-related behaviors in both the early and late phases of the test. researchgate.netucm.es This analgesic effect was reversed by the administration of WAY-100635, a selective 5-HT1A receptor antagonist, confirming that the antinociceptive mechanism is mediated through this specific receptor. ucm.es The compound's properties suggest its potential as an orally active analgesic for managing pain. researchgate.netucm.es
Table 1: 5-HT1A Receptor Activity and Pharmacokinetic Properties of Analogue 19
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 2.3 nM | researchgate.netucm.es |
| Functional Potency (EC50) | 19 nM | researchgate.netucm.es |
| Metabolic Stability (t1/2) | ~ 3 hours | researchgate.netucm.es |
| Protein Binding | 25% | researchgate.netucm.es |
Anti-inflammatory Pathways (e.g., COX-2, NFkB, iNOS, HO-1)
The anti-inflammatory effects of compounds can be mediated through various pathways beyond direct COX-2 inhibition, including the modulation of nuclear factor-kappa B (NF-κB), inducible nitric oxide synthase (iNOS), and heme oxygenase-1 (HO-1).
The transcription factor NF-κB is a central regulator of inflammation, controlling the expression of many pro-inflammatory genes, including iNOS and COX-2. researchgate.netresearchgate.netnih.gov The enzyme iNOS produces nitric oxide, a key inflammatory mediator. Studies on other classes of acetamide-containing compounds, such as modafinil derivatives, have demonstrated an ability to suppress the expression of both iNOS and COX-2 in response to lipopolysaccharide (LPS), a potent inflammatory stimulus. mdpi.com While these are not direct derivatives of this compound, the findings suggest that the acetamide scaffold may be suitable for developing molecules that interfere with these pro-inflammatory pathways. mdpi.com The literature reviewed did not provide specific evidence linking this compound derivatives to the modulation of the NF-κB or HO-1 signaling pathways directly.
Antioxidant Mechanisms (e.g., DPPH assay, oxidative injury attenuation)
Derivatives of acetamide have demonstrated notable antioxidant properties through various in vitro assays. The antioxidant capacity is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical. nih.govmdpi.com
One study on flavonoid acetamide derivatives reported their antioxidant activity with IC50 values, the concentration required to scavenge 50% of DPPH radicals, ranging from 31.52 to 198.41 µM. nih.gov The structure-activity relationship in these compounds revealed that the presence and position of hydroxyl and methylene (B1212753) groups on the core flavonoid structure are crucial for their antioxidant potential. nih.gov Another study synthesized a series of acetamide derivatives and tested their ability to scavenge ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals and to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in macrophage cell lines stimulated with tert-butyl hydroperoxide (tBOH) or lipopolysaccharide (LPS). researchgate.net
Furthermore, N-(2-hydroxyphenyl)-acetamide, also known as 2-acetamidophenol (B195528) (2-AAP), has been shown to attenuate oxidative injury. nih.gov In a study using oxidized low-density lipoprotein (ox-LDL)-treated cells, 2-AAP inhibited the accumulation of intracellular ROS and reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, in a dose-dependent manner. nih.gov This suggests a protective effect against cellular damage caused by oxidative stress. Research on derivatives containing a 2-methoxyphenol core also highlights their potential as antioxidants, which is relevant given the structural similarities. doaj.orgresearchgate.net
Table 1: Antioxidant Activity of Acetamide Derivatives
| Compound Type | Assay | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Flavonoid Acetamide Derivatives | DPPH | IC50 | 31.52 - 198.41 µM | nih.gov |
| Acetamide Derivatives | ABTS, ROS/NO production | Scavenging/Inhibition | Demonstrated activity | researchgate.net |
Anticancer Mechanisms (e.g., apoptosis induction, cell growth inhibition)
The anticancer potential of this compound derivatives and related structures has been extensively investigated, revealing mechanisms that primarily involve the inhibition of cell growth and the induction of apoptosis (programmed cell death).
A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives demonstrated significant anticancer activity against human breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. nih.gov The presence of halogen substituents on the aromatic ring was found to favor this activity. nih.gov Phenylacetamide derivatives, in general, are recognized as potential anticancer agents. researchgate.net One specific derivative, N-(2-hydroxyphenyl) acetamide (NA-2), showed potent antitumor effects against the MCF-7 cell line, with an IC50 of 1.65 mM after 48 hours. nih.gov Its mechanisms include delaying metastasis, arresting the cell cycle at the G0/G1 phase, and inducing apoptosis by increasing the Bax/Bcl-2 ratio, which shifts the balance towards pro-apoptotic proteins. nih.gov
Apoptosis induction is a key strategy in cancer therapy. uni-duesseldorf.de Acetamide derivatives have been specifically studied for their ability to inhibit anti-apoptotic Bcl-2 proteins. mdpi.com For instance, certain indole-based acetamide derivatives with a morpholino substitution showed potent Bcl-2 inhibition, with one compound (U2) exhibiting an IC50 value of 1.2 µM in an ELISA binding assay. mdpi.com This compound was also found to induce apoptosis and cause cell cycle arrest at the G1/S phase. mdpi.com Similarly, other quinoxaline (B1680401) derivatives have been shown to induce apoptosis and cell cycle arrest, with one compound increasing the population of apoptotic cells by approximately five times compared to untreated cells. nih.gov
Cell growth inhibition is another primary outcome of the action of these compounds. Studies have shown that the acetamide moiety itself contributes to the inhibition of cancer cell growth. researchgate.net The cytotoxic effect of a 2-(1,3-dioxoisoindolin-2-yl)-N-phenyl-acetamide derivative with an ortho-methoxy substituent was demonstrated against the HT29 colon cancer cell line, with an IC50 value of 80.1 nM. farmaciajournal.com
Table 2: Anticancer Activity of Acetamide Derivatives
| Derivative Class | Cell Line(s) | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide | MCF-7, SK-N-SH | Cell Growth Inhibition | Halogen substitution enhances activity | nih.gov |
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 | Apoptosis Induction, Cell Cycle Arrest (G0/G1) | IC50 = 1.65 mM; Increased Bax/Bcl-2 ratio | nih.gov |
| Indole-based Acetamides | Bcl-2 expressing cells (e.g., MCF-7) | Bcl-2 Inhibition, Apoptosis Induction | IC50 of 1.2 µM (for compound U2) | mdpi.com |
Antimicrobial and Insecticidal Activities
Amide compounds, including acetamide derivatives, are recognized for their broad spectrum of biological activities, which extends to antimicrobial and insecticidal effects. josa.ro The structural features of these molecules can be tailored to enhance their potency against various pathogens and pests.
Research has explored acetamide derivatives for their activity against both bacteria and fungi. ontosight.aievitachem.com A study focusing on structure-activity correlation identified that for a series of acetamide compounds, the nitrogen atoms within an azole nucleus were significant contributors to their antimicrobial activity against Escherichia coli (a Gram-negative bacterium) and the fungus Candida albicans. josa.ro The electrostatic interactions between the acetamide derivative and the biological target are crucial for their effect. josa.ro
In addition to antimicrobial properties, certain acetamide derivatives have been investigated for their potential as agrochemicals. josa.roontosight.ai Structural modifications, such as the introduction of a phenoxy-chloro-dimethyl group, can enhance lipophilicity, a property often associated with potential pesticidal activity. The inclusion of an electron-withdrawing trifluoromethyl group in pyrazole-containing derivatives has been shown to enhance insecticidal potency. The structural similarity of some chloroacetamide derivatives to known insecticides and herbicides makes them candidates for development in crop protection. ontosight.ai
Table 3: Antimicrobial and Insecticidal Potential of Acetamide Derivatives
| Activity | Target Organism/System | Structural Feature/Finding | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, C. albicans | Nitrogen atoms in azole nucleus are key for activity. | josa.ro |
| Pesticidal | General | Enhanced lipophilicity from phenoxy-chloro-dimethyl groups. | |
| Insecticidal | General | Electron-withdrawing trifluoromethyl group enhances potency. |
Hypoglycemic Activity
A significant area of investigation for phenoxy acetamide derivatives is their potential as antidiabetic agents. Research has led to the synthesis of novel compounds with promising hypoglycemic activity.
A key study focused on a series of 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives. researchgate.net These compounds, which integrate a thiazolidinedione moiety (a class known for its insulin-sensitizing effects) with a phenoxy acetamide structure, were synthesized and evaluated in animal models. The results showed that all the synthesized derivatives exhibited significant hypoglycemic activity. researchgate.net Another study evaluated N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide derivatives for their potential as novel antidiabetic agents. evitachem.com
The mechanism of action for such compounds often relates to the modulation of targets involved in glucose metabolism. For instance, thiazolidinediones are known to be agonists of peroxisome proliferator-activated receptors (PPARs), which play a central role in regulating the storage of dietary fat and are a key target for treating type II diabetes. researchgate.net While the exact targets for all new derivatives require further elucidation, the consistent observation of blood glucose-lowering effects points to a promising therapeutic avenue.
Table 4: Hypoglycemic Activity of Phenoxy Acetamide Derivatives
| Compound Series | Animal Model | Key Finding | Reference |
|---|---|---|---|
| 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides | Wistar albino mice | All tested derivatives showed significant hypoglycemic activity. | researchgate.net |
Norepinephrine (B1679862) Reuptake Inhibition
A prominent pharmacological activity of certain 2-(2-ethoxyphenoxy) derivatives, particularly those incorporating a morpholine (B109124) ring, is the selective inhibition of norepinephrine (NE) reuptake. The norepinephrine transporter (NET) is responsible for clearing NE from the synaptic cleft, and its inhibition increases the availability of this neurotransmitter, a mechanism central to the action of several antidepressant medications. researchgate.net
Several compounds based on this scaffold are known selective norepinephrine reuptake inhibitors (NRIs). researchgate.net Reboxetine, with the chemical name 2-[α-(2-ethoxyphenoxy)benzyl]morpholine, is a well-established NRI used in the treatment of clinical depression. researchgate.netgoogle.com It acts as a selective inhibitor of norepinephrine reuptake and also as an antagonist of presynaptic α2-adrenergic receptors. researchgate.netnih.gov Similarly, Viloxazine, (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine, is another morpholine derivative that functions as an antidepressant through selective norepinephrine reuptake inhibition. researchgate.net
The high selectivity of these compounds for the norepinephrine transporter over other monoamine transporters, such as the serotonin transporter (SERT), is a key feature of their pharmacological profile. researchgate.net This selectivity is believed to contribute to their specific therapeutic effects and side-effect profiles. The development of these molecules highlights the importance of the 2-(2-ethoxyphenoxy)methyl-morpholine core structure in designing potent and selective inhibitors of the norepinephrine transporter. researchgate.net
Table 5: Norepinephrine Reuptake Inhibition by 2-(2-Ethoxyphenoxy) Derivatives
| Compound | Chemical Name | Pharmacological Class | Therapeutic Use | Reference |
|---|---|---|---|---|
| Reboxetine | 2-[α-(2-Ethoxyphenoxy)benzyl]morpholine | Selective Norepinephrine Reuptake Inhibitor (NRI) | Antidepressant | researchgate.netgoogle.com |
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling are powerful in-silico techniques that provide profound insights into the interactions between small molecules and biological targets at the atomic level. These methods have been pivotal in exploring the therapeutic potential of 2-(2-ethoxyphenoxy)acetamide and its derivatives by simulating their behavior and binding characteristics with various proteins.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 2-(2-Ethoxyphenoxy)acetamide. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. Both ¹H and ¹³C NMR are crucial in this process.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The ethoxy group would exhibit a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, arising from coupling with each other. The protons of the phenoxy group would appear in the aromatic region of the spectrum, typically between 6.8 and 7.5 ppm, with their specific shifts and splitting patterns dictated by their positions on the benzene (B151609) ring. The methylene protons of the acetamide (B32628) group (–OCH₂C=O) would likely present as a singlet, while the amide (–NH₂) protons would also produce a singlet, which may be broad.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| –CH₃ (ethoxy) | 1.3 - 1.5 | Triplet |
| –OCH₂– (ethoxy) | 4.0 - 4.2 | Quartet |
| –OCH₂C=O | 4.5 - 4.7 | Singlet |
| Aromatic –H | 6.8 - 7.5 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| –CH₃ (ethoxy) | 14 - 16 |
| –OCH₂– (ethoxy) | 63 - 65 |
| –OCH₂C=O | 68 - 70 |
| Aromatic C | 110 - 160 |
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis
Infrared (IR) and UV-Visible spectroscopy are powerful techniques for identifying the functional groups present in a molecule. evitachem.com
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net Each type of bond and functional group has a characteristic absorption frequency. For this compound, the IR spectrum would be expected to show several key absorption bands. A strong, sharp peak around 1650-1680 cm⁻¹ would indicate the presence of the carbonyl (C=O) group of the amide. The N-H stretching vibrations of the primary amide would appear as two distinct bands in the region of 3100-3500 cm⁻¹. The C-O stretching of the ether linkage would likely be observed between 1200 and 1260 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and acetamide methylene groups would appear just below 3000 cm⁻¹. vscht.czlibretexts.org
UV-Visible Spectroscopy UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The presence of the aromatic ring in this compound makes it UV-active. The benzene ring and the carbonyl group act as chromophores. The expected UV spectrum would likely show absorption maxima related to the π → π* transitions of the aromatic system. The position of these maxima can be influenced by the presence of substituents on the benzene ring. libretexts.org For acetamide itself, an absorption maximum is observed around 205 nm. researchgate.net The presence of the ethoxyphenoxy group would be expected to shift the absorption to a longer wavelength (a bathochromic shift).
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H Stretch (primary amide) | 3100 - 3500 (two bands) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=O Stretch (amide) | 1650 - 1680 |
| C-O Stretch (ether) | 1200 - 1260 |
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. evitachem.com For a compound like this compound, which is likely to be a solid at room temperature, single-crystal XRD can provide precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Mass Spectrometry (MS) Techniques in Compound Analysis (e.g., HRMS, GC-MS, LC-HRMS)
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. filab.fr This high precision helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ufz.de For a compound like this compound, GC-MS analysis would provide a retention time characteristic of the compound and a mass spectrum of the eluting peak. The mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is often predictable and provides valuable structural information. Common fragmentation pathways for this molecule might include cleavage of the ether bond or loss of the acetamide side chain.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) LC-HRMS is particularly useful for the analysis of less volatile or thermally sensitive compounds. eurl-pesticides.eu The compound is first separated by liquid chromatography and then introduced into a high-resolution mass spectrometer. This technique is highly sensitive and can be used for both qualitative and quantitative analysis. chromatographyonline.com The combination of liquid chromatography with high-resolution mass spectrometry is a powerful tool for identifying and quantifying compounds in complex mixtures. ufz.de
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(2-Ethoxyphenyl)acetamide |
| N-(2-Methoxyphenyl)acetamide |
| 2-Phenoxyacetamide |
| 2-(2-Methoxyphenoxy)acetamide |
Role As a Key Synthetic Intermediate in Pharmaceutical Chemistry
Precursors to Tamsulosin and its Hydrochloride Salts
The 2-ethoxyphenoxy acetamide (B32628) moiety is a cornerstone in the synthesis of Tamsulosin, an alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia. google.com In several patented synthetic routes, a key step involves the formation of an amide bond that incorporates the 2-ethoxyphenoxy group.
One prominent method involves the reaction of a chiral amine, such as (R)-(-)-5-[(2-amino-2-methyl)ethyl]-2-methoxy benzene (B151609) sulfonamide, with 2-(2-ethoxy phenoxy)acetyl chloride. This reaction directly forms the intermediate 2-(2-ethoxy phenoxy)-N-[2-(4-methoxy-3-sulfamoyl-phenyl)-1-methylethyl]acetamide. lookchem.com This acetamide is then subjected to a reduction step, typically using a reducing agent like lithium aluminum hydride or sodium borohydride (B1222165), to convert the amide carbonyl group into a methylene (B1212753) group, thus yielding the Tamsulosin base. thieme-connect.com The base is subsequently converted to its hydrochloride salt for pharmaceutical formulation.
Another pathway involves reacting an intermediate like (R)-N-[2-(3-aminosulphonyl-4-methoxyphenyl)-1-methylethyl]-2-chloroacetamide with 2-ethoxyphenol (B1204887) in the presence of a strong base such as potassium t-butoxide. google.com This nucleophilic substitution reaction displaces the chlorine atom to form the key intermediate, (R)-N-[2-(3-aminosulphonyl-4-methoxyphenyl)-1-methylethyl]-2-(2-ethoxyphenoxy)-acetamide, which is then reduced to Tamsulosin. google.com
The following table summarizes these key synthetic transformations:
| Starting Materials | Key Intermediate Formed | Final Product |
| (R)-(-)-5-[(2-amino-2-methyl)ethyl]-2-methoxy benzene sulfonamide + 2-(2-ethoxy phenoxy)acetyl chloride | 2-(2-ethoxy phenoxy)-N-[2-(4-methoxy-3-sulfamoyl-phenyl)-1-methylethyl]acetamide lookchem.com | Tamsulosin thieme-connect.com |
| (R)-N-[...]-2-chloroacetamide + 2-ethoxyphenol | (R)-N-[...]-2-(2-ethoxyphenoxy)-acetamide google.com | Tamsulosin google.com |
Intermediates for Carvedilol Synthesis
In the synthesis of Carvedilol, a non-selective beta/alpha-1 blocker, the direct reactant is typically 2-(2-methoxyphenoxy)ethylamine (B47019) or its ethoxy analogue. However, 2-(2-Ethoxyphenoxy)acetamide plays a crucial role as a stable, isolatable precursor to this key amine.
A patented industrial process details a method for preparing 2-alkoxyphenoxyethanamines specifically from 2-alkoxyphenoxyethylacetamides. google.com In this process, this compound is synthesized and then hydrolyzed, typically under acidic conditions using hydrochloric or sulfuric acid. google.com This hydrolysis cleaves the amide bond to yield 2-(2-Ethoxyphenoxy)ethylamine. google.com This two-step approach, involving the formation and subsequent hydrolysis of the acetamide, is presented as a cost-effective and industrially scalable method. google.com
Once the 2-(2-alkoxyphenoxy)ethylamine is generated, it is reacted with 4-(oxiranylmethoxy)-9H-carbazole (or its enantiomers) to form the final Carvedilol molecule. acs.org The use of the acetamide as a precursor provides a practical route to obtaining the necessary amine starting material in high purity.
The process can be summarized as follows:
| Precursor Compound | Hydrolysis Product | Use in Synthesis |
| N-[2-(2-Ethoxy-phenoxy)-ethyl]-acetamide google.com | 2-(2-Ethoxy-phenoxy)-ethylamine google.com | Reacts with 4-(oxiranylmethoxy)-9H-carbazole to form Carvedilol acs.org |
Contribution to the Synthesis of Other Complex Active Pharmaceutical Ingredients
The this compound scaffold and its immediate chemical relatives, such as 2-(2-ethoxyphenoxy)acetic acid, are versatile building blocks used in the synthesis of a variety of other complex molecules and research chemicals. The reactivity of the acetamide and its corresponding carboxylic acid allows for its incorporation into diverse molecular frameworks.
For instance, the core structure is found in complex derivatives and impurities related to known drugs, such as N-((2R)-3'-(2-Amino-1,1-dioxidotetrahydrothiophen-2-yl)-4'-methoxy-2-methyl-2,3-dihydro-[1,1'-biphenyl]-2-yl)-2-(2-ethoxyphenoxy)acetamide, an identified impurity in Tamsulosin synthesis. medchemexpress.eu
Furthermore, derivatives like 2-(2-Ethoxyphenoxy)acetic acid are commercially available as reagents for laboratory synthesis, including the preparation of deuterated standards for metabolic research. medchemexpress.commedchemexpress.euevitachem.com The synthesis of other novel acetamide derivatives, such as 2-(4-cyano-2-ethoxyphenoxy)-N-cyclohexylacetamide and 2-(4-ethoxyphenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, highlights the utility of the phenoxy-acetamide linkage in creating new chemical entities for pharmaceutical research. smolecule.com
Emerging Research Applications and Potential Therapeutic Exploration Non Clinical Focus
Discovery and Development of Novel Biological Probes and Chemical Tools
The core structure of 2-(2-ethoxyphenoxy)acetamide makes it an attractive candidate for the development of biological probes and chemical tools. These tools are essential for studying complex cellular processes, signaling pathways, and the mechanism of action of potential therapeutic agents. evitachem.com Derivatives of this compound can be synthesized to serve as building blocks for more complex molecules with targeted biological activities. evitachem.com
The utility of similar acetamide-based compounds as research tools has been noted. For instance, related structures are employed as biochemical probes to investigate cellular functions. By incorporating reporter groups, such as fluorescent labels, derivatives can be created for use in imaging studies and other advanced biological assays. evitachem.com The acetamide (B32628) intermediate strategy is recognized as a highly efficient method for developing such specialized molecules. smolecule.com This adaptability allows researchers to design specific probes to visualize, track, and quantify biological events within cells, thereby advancing the understanding of fundamental biology.
Exploration in Target Validation Studies
Target validation is a critical step in the early stages of drug discovery, confirming that a specific biological molecule (the "target") is directly involved in a disease process. drugtargetreview.com Compounds like this compound and its analogs are valuable in this context due to their ability to interact with various biological targets, including enzymes and receptors. ontosight.ai
The interaction of these compounds with proteins can modulate their activity, leading to the inhibition or activation of cellular signaling pathways. This makes them useful for probing the function of specific targets. For example, derivatives of phenoxy acetamide have been studied for their binding affinity to specific enzymes, which is a key aspect of target validation. smolecule.com Advanced biophysical techniques such as surface plasmon resonance (SPR) or thermal shift assays can be used to confirm that a compound directly engages with its intended target.
Research on structurally related compounds has provided specific data on target engagement. One derivative, N-(4-(2-(4-ethoxyphenoxy)thiazol-5-yl)but-3-yn-2-yl)acetamide, has been shown to inhibit enzymes crucial to metabolic pathways. The inhibitory activity of this analog against two key enzymes is detailed in the table below.
| Target Enzyme | Ligand | Affinity Data (IC50) | Assay Description |
| Acetyl-CoA carboxylase 2 (Human) | N-(4-(2-(4-ethoxyphenoxy)thiazol-5-yl)but-3-yn-2-yl)acetamide | 37 nM | Inhibition of human recombinant ACC2 |
| Acetyl-CoA carboxylase 1 (Human) | N-(4-(2-(4-ethoxyphenoxy)thiazol-5-yl)but-3-yn-2-yl)acetamide | 3.00E+4 nM | Inhibition of human recombinant ACC1 |
| Data sourced from ChEMBL via BindingDB. |
This type of data is instrumental in validating a target, as it provides quantitative evidence of a compound's effect on a specific protein, thereby helping to confirm the protein's role in biological or disease processes.
Potential in Agrochemical Research (e.g., Insecticides)
The phenoxy acetamide chemical class has also found applications in agrochemical research. Several compounds with this core structure have been investigated for their potential as herbicides and pesticides. smolecule.com For example, 2-(2,4-Dichlorophenoxy)acetamide is a selective herbicide used to control broadleaf and grassy weeds by disrupting the normal hormonal balance in plants. ontosight.ai
The chloroacetamide group, in particular, is a well-known feature of many commercial herbicides. Compounds like Alachlor and Acetochlor are widely used for weed control in various crops. evitachem.comgoogle.com The structural similarity of this compound to these active agrochemicals suggests its potential as a scaffold for developing new agents. Research into related molecules has identified them as intermediates for pesticides, indicating a role for this chemical family in creating new products for crop protection. synhet.com
| Compound Name | Chemical Class | Application |
| 2-(2,4-Dichlorophenoxy)acetamide | Phenoxy Acetamide | Selective Herbicide |
| Alachlor | Chloroacetamide | Herbicide |
| Acetochlor | Chloroacetamide | Herbicide |
| Bromacil | Uracil (often used with other herbicides) | Herbicide (inhibits photosynthesis) |
| Information compiled from various sources. ontosight.aievitachem.comevitachem.com |
Application in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) is a modern approach to finding new drug candidates. It involves screening libraries of small, low-molecular-weight chemical fragments (typically ≤300 Daltons) to identify those that bind to a biological target. sygnaturediscovery.comopenaccessjournals.com These fragments, although binding with low affinity, do so efficiently and provide high-quality starting points for building more potent, lead-like compounds. nih.gov
The this compound molecule, with a molecular weight of 195.21 g/mol , fits well within the definition of a chemical fragment. Its structure contains key features—an aromatic ring, an ether linkage, and an amide group—that are amenable to chemical modification. sygnaturediscovery.com In FBDD, once a fragment like this is identified as a "hit," medicinal chemists can use techniques like X-ray crystallography to understand its binding mode. nih.gov This information guides the rational design and synthesis of analogs, where the fragment is "grown" or "linked" to increase its size, complexity, and binding affinity, ultimately leading to a potent and selective drug candidate. sygnaturediscovery.comopenaccessjournals.com This method has proven successful in developing drugs for challenging targets, including protein-protein interactions. nih.gov
Future Perspectives in 2 2 Ethoxyphenoxy Acetamide Research
Unexplored Synthetic Avenues and Methodological Advancements
The exploration of novel synthetic routes for 2-(2-ethoxyphenoxy)acetamide and its derivatives holds the potential to unlock new chemical space and facilitate the development of more efficient and scalable production methods. While classical approaches have been established, future research could focus on several promising, yet underexplored, avenues.
One area of interest lies in the application of modern catalytic systems. For instance, the use of advanced coupling agents and catalysts in the condensation reaction between a substituted phenol (B47542) and an acetamide (B32628) moiety could lead to higher yields, milder reaction conditions, and improved atom economy. nih.gov Exploring enzyme-catalyzed reactions could also offer a greener and more selective alternative to traditional chemical synthesis.
Methodological advancements could also arise from the use of flow chemistry. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved product consistency and safety, particularly for large-scale production. nih.gov The exploration of microwave-assisted synthesis could also significantly reduce reaction times and improve yields for certain synthetic steps.
Future synthetic strategies may also focus on creating libraries of diverse this compound analogs for high-throughput screening. This could involve combinatorial chemistry approaches or the development of versatile building blocks that can be easily modified to generate a wide range of derivatives. nih.gov
Deeper Elucidation of Molecular Mechanisms and Off-Target Interactions
A more profound understanding of the molecular mechanisms underlying the biological activity of this compound and its derivatives is crucial for their rational design and optimization as therapeutic agents. While initial studies may identify a primary biological target, a comprehensive elucidation of the full spectrum of molecular interactions is necessary.
Future research should employ a variety of advanced techniques to map the interactome of these compounds. Affinity-based protein profiling (ABPP) and chemoproteomic approaches can be utilized to identify direct binding partners within the proteome. escholarship.orgliverpool.ac.uk These methods use chemical probes to covalently label interacting proteins, which can then be identified by mass spectrometry. This can reveal not only the primary target but also potential off-target proteins that may contribute to both therapeutic efficacy and adverse effects. mdpi.comfrontiersin.org
Investigating the impact of these compounds on cellular signaling pathways is another critical area. Techniques such as phosphoproteomics can provide insights into how this compound derivatives modulate kinase signaling cascades. Furthermore, transcriptomic and proteomic analyses can reveal broader changes in gene and protein expression patterns induced by the compound, offering a systems-level view of its cellular effects.
Understanding and predicting off-target interactions is a significant challenge in drug discovery. frontiersin.org Computational approaches, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of this compound derivatives to a panel of known off-target proteins, such as those in the kinome or GPCR family. nih.gov Experimental validation of these predictions using in vitro binding assays is essential. A thorough characterization of off-target pharmacology is critical for developing compounds with improved selectivity and a better safety profile. nih.govescholarship.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and development of novel this compound derivatives. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis. researchgate.netnih.gov
One of the key applications of AI/ML in this context is the development of predictive models for bioactivity. stanford.edunih.govbiorxiv.org By training algorithms on existing data, it is possible to create models that can predict the biological activity of new, untested compounds based solely on their chemical structure. stanford.edu This can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and desired properties. nih.gov Techniques such as deep neural networks (DNNs), random forests, and support vector machines have shown promise in this area. nih.gov
AI can also be employed for de novo drug design, where algorithms generate novel molecular structures with desired properties. nih.gov Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns in a set of known active molecules and then generate new, diverse structures that are likely to be active. arxiv.org This approach can help to explore new areas of chemical space and identify novel scaffolds.
Development of Advanced Analytical Techniques for Comprehensive Characterization
The thorough characterization of this compound and its derivatives is fundamental to understanding their physicochemical properties, purity, and behavior in biological systems. The development and application of advanced analytical techniques are crucial for obtaining a comprehensive profile of these compounds.
For structural elucidation and purity assessment, a combination of spectroscopic and chromatographic methods is essential. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) provides accurate mass measurements and fragmentation patterns, which are invaluable for confirming molecular identity and identifying impurities. core.ac.uk Nuclear magnetic resonance (NMR) spectroscopy, including 2D techniques like COSY and HSQC, remains the gold standard for unambiguous structure determination. wisdomlib.org
To characterize the solid-state properties of these compounds, techniques such as X-ray diffraction (XRD) can be used to determine the crystal structure, while differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide information on melting point, thermal stability, and polymorphism. researchgate.net
The analysis of these compounds in complex biological matrices requires highly sensitive and selective methods. LC-MS/MS is the technique of choice for quantitative analysis in biological fluids, enabling the study of pharmacokinetics and metabolism. morana-rtd.com The development of novel sample preparation techniques can improve the recovery and reduce matrix effects in such analyses.
Furthermore, advanced imaging techniques can provide insights into the subcellular localization and distribution of these compounds. Techniques like fluorescence microscopy, using fluorescently labeled derivatives, can visualize the compound's interaction with cellular components in real-time.
The integration of multiple analytical techniques provides a powerful toolkit for the comprehensive characterization of this compound and its analogs, from the pure chemical substance to its behavior in a biological environment. researchgate.netmdpi.comnih.gov
Challenges and Opportunities in Rational Design of Ethoxyphenoxyacetamide Scaffolds for Specific Biological Applications
The rational design of ethoxyphenoxyacetamide scaffolds for specific biological applications presents both significant challenges and exciting opportunities. wikipedia.orgscitechnol.com The inherent flexibility of the ether linkage and the potential for diverse substitutions on both the ethoxy and acetamide moieties provide a vast chemical space to explore for targeting a wide range of biological targets. archivepp.com
Challenges:
One of the primary challenges is achieving high target selectivity to minimize off-target effects. mdpi.com The ethoxyphenoxyacetamide scaffold may interact with multiple proteins, necessitating careful structural modifications to enhance binding to the desired target while reducing affinity for others.
Another challenge lies in optimizing the physicochemical properties of the designed molecules to ensure they possess adequate solubility, permeability, and metabolic stability for the intended biological application. nih.gov Balancing these properties with biological potency can be a complex multidimensional optimization problem.
Furthermore, the synthesis of complex, highly substituted ethoxyphenoxyacetamide derivatives can be challenging, requiring multi-step synthetic routes that may be low-yielding and difficult to scale up. nih.gov Overcoming these synthetic hurdles is crucial for the practical development of these compounds.
The design of scaffolds for applications in complex biological systems, such as tissue engineering, introduces additional challenges related to biocompatibility, biodegradability, and the ability to support cell growth and function. frontiersin.orggre.ac.ukhilarispublisher.comfrontiersin.org
Opportunities:
Despite these challenges, the versatility of the ethoxyphenoxyacetamide scaffold offers numerous opportunities. Structure-based drug design, guided by X-ray crystallography or cryo-electron microscopy of the target protein in complex with a ligand, can provide detailed insights for designing more potent and selective inhibitors. wikipedia.org
The application of computational tools, including AI and machine learning, can help to navigate the vast chemical space and predict the properties of virtual compounds before their synthesis, thereby accelerating the design-make-test-analyze cycle. arxiv.org
The modular nature of the scaffold allows for the systematic exploration of structure-activity relationships (SAR). nih.gov Libraries of compounds can be synthesized to probe the effects of different substituents on biological activity, leading to a deeper understanding of the molecular determinants of target recognition.
Moreover, the ethoxyphenoxyacetamide scaffold can be incorporated into larger, more complex molecules, such as proteolysis-targeting chimeras (PROTACs) or other chemical probes, to explore novel therapeutic modalities. liverpool.ac.uk The rational design of these scaffolds for specific biological applications, from targeted protein inhibition to advanced materials for tissue regeneration, remains a promising area of research with the potential for significant scientific and therapeutic impact. nih.govmdpi.com
Q & A
Q. What synthetic routes are recommended for 2-(2-Ethoxyphenoxy)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-ethoxyphenol and chloroacetamide derivatives. Optimization involves:
- Temperature Control : Maintain 0–5°C during initial mixing to minimize side reactions.
- Catalyst Selection : Use anhydrous potassium carbonate as a base to enhance reactivity.
- Microwave Assistance : For faster synthesis, adopt microwave-assisted methods (e.g., 100°C for 2–3 hours), which reduce reaction times and improve yields compared to conventional heating .
- Purification : Employ column chromatography with ethyl acetate/hexane (1:3 ratio) for high-purity isolation.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm the ethoxyphenoxy group (δ 1.4 ppm for CH, δ 4.0 ppm for OCH) and acetamide backbone (δ 2.1 ppm for CH, δ 8.1 ppm for NH). -NMR validates carbonyl (170 ppm) and ether linkages .
- Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) : Confirm molecular ion [M+H] at m/z 224.1056 (calculated for CHNO) and fragment ions (e.g., m/z 152 for phenoxy cleavage) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) for structural validation .
Q. How can researchers assess the preliminary biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase-2) using fluorometric kits at 10–100 µM concentrations. Include positive controls (e.g., celecoxib) and triplicate measurements to ensure reproducibility.
- Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa) with 24–72 hour exposure. Normalize data to solvent controls (DMSO <0.1%) .
- Dose-Response Curves : Calculate IC values using nonlinear regression (GraphPad Prism) to quantify potency.
Advanced Research Questions
Q. How can structural misassignments in metabolites or isomers of this compound be resolved?
- Methodological Answer : Contradictions often arise from isomeric impurities (e.g., ortho vs. meta substitution). To resolve:
- Orthogonal Analytical Pairing : Combine LC-HRMS/MS (to differentiate m/z shifts) and -NMR (to identify coupling patterns). For example, ortho-isomers show distinct aromatic splitting (e.g., doublet of doublets) versus meta-isomers .
- Synthetic Controls : Prepare and characterize reference standards for all suspected isomers.
| Isomer | LC-HRMS/MS [M+H] | -NMR (Aromatic Region) |
|---|---|---|
| Ortho | 224.1056 | δ 6.8–7.2 (multiplet, 4H) |
| Meta | 224.1056 | δ 6.9 (singlet, 2H), δ 7.3 (doublet, 1H) |
Q. What computational strategies are effective for studying this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock 4.2 with Lamarckian genetic algorithms. Prepare the ligand by energy-minimizing its crystal structure (e.g., from ) and dock into SARS-CoV-2 main protease (PDB: 6LU7). Validate poses with Discovery Studio .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy.
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG) for prioritization.
Q. How can microwave-assisted synthesis improve the scalability of this compound derivatives?
- Methodological Answer : Microwave irradiation enhances reaction efficiency by enabling rapid heating and precise temperature control. Key steps:
- Reagent Setup : Mix 2-ethoxyphenol (1 eq), chloroacetamide (1.2 eq), and KCO (2 eq) in DMF.
- Microwave Conditions : 150 W, 100°C, 20 minutes. Monitor completion via TLC (hexane:ethyl acetate = 3:1).
- Yield Comparison : Conventional methods yield 65–70% vs. microwave (85–90%) with reduced side products .
Q. What strategies are recommended for designing analogs to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Core Modifications : Replace the ethoxy group with methoxy or propoxy to assess steric effects. Use Buchwald-Hartwig amination for nitrogen-containing analogs .
- Bioisosteric Replacement : Substitute the acetamide with sulfonamide or urea groups. Characterize solubility (LogP via HPLC) and potency (IC).
- SAR Table :
| Analog | Modification | LogP | IC (µM) |
|---|---|---|---|
| 2-(2-Methoxyphenoxy)acetamide | Methoxy substitution | 1.8 | 45.2 |
| 2-(2-Propoxyphenoxy)acetamide | Propoxy substitution | 2.3 | 62.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
